molecular formula C19H15ClO5 B11307552 {7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid

{7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No.: B11307552
M. Wt: 358.8 g/mol
InChI Key: JQZQYTZIWFFSMH-UHFFFAOYSA-N
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Description

{7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a 2-chlorobenzyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via an etherification reaction using 2-chlorobenzyl chloride and a suitable base.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: It can inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: It can interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • {7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid
  • {7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid
  • {7-[(2-methylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid

Uniqueness

{7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is unique due to the presence of the 2-chlorobenzyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C19H15ClO5

Molecular Weight

358.8 g/mol

IUPAC Name

2-[7-[(2-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid

InChI

InChI=1S/C19H15ClO5/c1-11-14-7-6-13(24-10-12-4-2-3-5-16(12)20)8-17(14)25-19(23)15(11)9-18(21)22/h2-8H,9-10H2,1H3,(H,21,22)

InChI Key

JQZQYTZIWFFSMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Cl)CC(=O)O

Origin of Product

United States

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